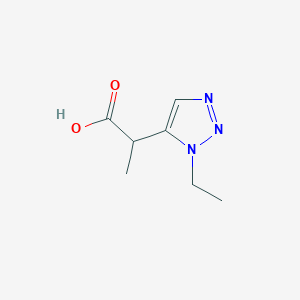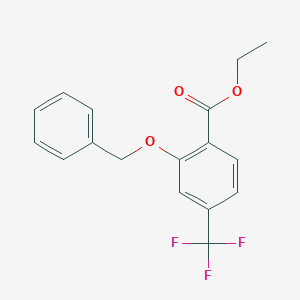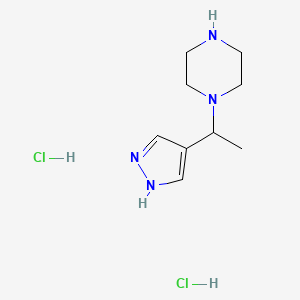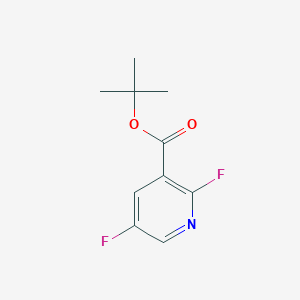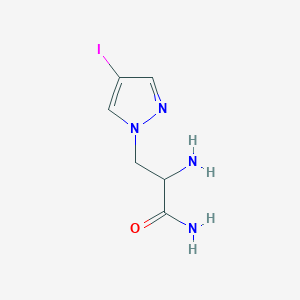
Butyl 2-(morpholin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a morpholine derivative, which means it contains a morpholine ring, a six-membered ring with both nitrogen and oxygen atoms. This compound is used primarily in research and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of butyl 2-(morpholin-2-yl)acetate typically involves the reaction of morpholine derivatives with butyl acetate. One common method includes the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
Butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of butyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Butyl 2-(morpholin-2-yl)acetate can be compared with other morpholine derivatives, such as:
Ethyl 2-(morpholin-2-yl)acetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl 2-(morpholin-2-yl)acetate: Similar in structure but with a methyl group instead of a butyl group.
Propyl 2-(morpholin-2-yl)acetate: Similar in structure but with a propyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their physical properties and specific applications.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
butyl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-5-14-10(12)7-9-8-11-4-6-13-9/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
CTJLXXCDHJOYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC1CNCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


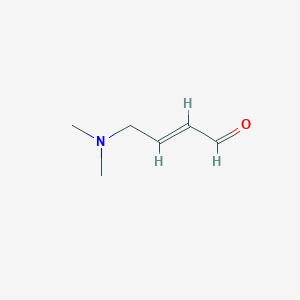

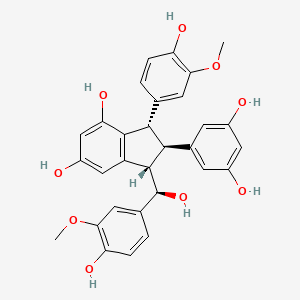
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
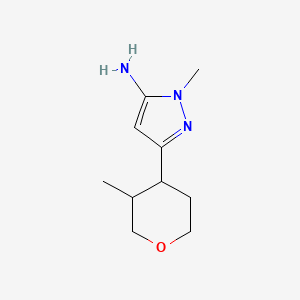

![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
